Cas no 2567503-70-0 ((3-Ethoxyoxolan-3-yl)methanethiol)

(3-Ethoxyoxolan-3-yl)methanethiol Chemical and Physical Properties
Names and Identifiers
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- 2567503-70-0
- (3-Ethoxyoxolan-3-yl)methanethiol
- EN300-27695317
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- MDL: MFCD32878705
- Inchi: 1S/C7H14O2S/c1-2-9-7(6-10)3-4-8-5-7/h10H,2-6H2,1H3
- InChI Key: XORBZMNFQJUMOA-UHFFFAOYSA-N
- SMILES: SCC1(COCC1)OCC
Computed Properties
- Exact Mass: 162.07145086g/mol
- Monoisotopic Mass: 162.07145086g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 3
- Complexity: 108
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 19.5Ų
(3-Ethoxyoxolan-3-yl)methanethiol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27695317-0.05g |
(3-ethoxyoxolan-3-yl)methanethiol |
2567503-70-0 | 95% | 0.05g |
$229.0 | 2023-09-10 | |
Enamine | EN300-27695317-0.25g |
(3-ethoxyoxolan-3-yl)methanethiol |
2567503-70-0 | 95% | 0.25g |
$487.0 | 2023-09-10 | |
Enamine | EN300-27695317-5.0g |
(3-ethoxyoxolan-3-yl)methanethiol |
2567503-70-0 | 95% | 5g |
$2858.0 | 2023-06-01 | |
Enamine | EN300-27695317-0.5g |
(3-ethoxyoxolan-3-yl)methanethiol |
2567503-70-0 | 95% | 0.5g |
$768.0 | 2023-09-10 | |
Enamine | EN300-27695317-0.1g |
(3-ethoxyoxolan-3-yl)methanethiol |
2567503-70-0 | 95% | 0.1g |
$342.0 | 2023-09-10 | |
Enamine | EN300-27695317-10.0g |
(3-ethoxyoxolan-3-yl)methanethiol |
2567503-70-0 | 95% | 10g |
$4236.0 | 2023-06-01 | |
Enamine | EN300-27695317-5g |
(3-ethoxyoxolan-3-yl)methanethiol |
2567503-70-0 | 95% | 5g |
$2858.0 | 2023-09-10 | |
Enamine | EN300-27695317-2.5g |
(3-ethoxyoxolan-3-yl)methanethiol |
2567503-70-0 | 95% | 2.5g |
$1931.0 | 2023-09-10 | |
Enamine | EN300-27695317-1.0g |
(3-ethoxyoxolan-3-yl)methanethiol |
2567503-70-0 | 95% | 1g |
$986.0 | 2023-06-01 | |
Enamine | EN300-27695317-10g |
(3-ethoxyoxolan-3-yl)methanethiol |
2567503-70-0 | 95% | 10g |
$4236.0 | 2023-09-10 |
(3-Ethoxyoxolan-3-yl)methanethiol Related Literature
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Kazuhiro Miyawaki,Hitomi Suzuki Org. Biomol. Chem., 2004,2, 2870-2873
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Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
Additional information on (3-Ethoxyoxolan-3-yl)methanethiol
Professional Introduction to (3-Ethoxyoxolan-3-yl)methanethiol (CAS No. 2567503-70-0)
(3-Ethoxyoxolan-3-yl)methanethiol is a specialized organic compound with the CAS number 2567503-70-0, which has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of thiol derivatives, characterized by the presence of a sulfur-hydrogen bond, which makes it a versatile intermediate in the synthesis of more complex molecules. The structural motif of 3-Ethoxyoxolan-3-yl provides a unique framework that can be exploited for various chemical modifications, making it a valuable building block in drug discovery and development.
The chemical structure of this compound consists of an oxolane ring substituted with an ethoxy group at the 3-position and a methanethiol moiety at the 3-position as well. This configuration imparts specific electronic and steric properties that can influence its reactivity and biological activity. In recent years, there has been growing interest in thiol-containing compounds due to their role as bioactive molecules and their potential applications in medicinal chemistry.
One of the most compelling aspects of (3-Ethoxyoxolan-3-yl)methanethiol is its utility in the synthesis of pharmacologically active agents. The oxolane ring is a common scaffold in natural products and pharmaceuticals, known for its ability to enhance binding affinity and metabolic stability. The presence of the ethoxy group further modulates the electronic properties of the molecule, allowing for fine-tuning of its interactions with biological targets. This has led to its incorporation in several drug candidates under development for various therapeutic indications.
Recent studies have highlighted the importance of thiol derivatives in modulating redox signaling pathways, which are critical in numerous disease processes. (3-Ethoxyoxolan-3-yl)methanethiol has been investigated for its potential to interact with thioredoxin reductase and other antioxidant enzymes, suggesting its utility in developing therapies for oxidative stress-related conditions such as neurodegenerative diseases and inflammation. The ethoxy-substituted oxolane ring enhances solubility and bioavailability, making it an attractive candidate for further pharmacological exploration.
In addition to its biological significance, this compound has shown promise in synthetic chemistry as a precursor for more complex molecules. The methanethiol group can be readily modified through various reactions such as alkylation, acylation, or oxidation, allowing chemists to construct diverse libraries of derivatives. These derivatives can then be screened for biological activity, providing a rapid and efficient approach to drug discovery.
The synthesis of (3-Ethoxyoxolan-3-yl)methanethiol involves multi-step organic transformations that require careful optimization to achieve high yields and purity. Common synthetic routes include nucleophilic substitution reactions on halogenated oxolanes followed by thiolation steps. Advances in catalytic methods have enabled more efficient and sustainable synthetic pathways, reducing the environmental impact of production processes.
The growing interest in this compound is also driven by its potential applications in materials science. Thiol-containing molecules are known for their ability to form stable self-assembled structures, which can be leveraged in designing novel materials with specific functionalities. For instance, (3-Ethoxyoxolan-3-yl)methanethiol could be used to create polymers or coatings with enhanced durability and chemical resistance.
In conclusion, (3-Ethoxyoxlan-3-yl)methanethiol (CAS No. 2567503-70-0) represents a fascinating compound with broad applications in pharmaceutical chemistry and materials science. Its unique structural features make it a valuable intermediate for synthesizing bioactive molecules, while its thiol group offers opportunities for further functionalization. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in both academic research and industrial development.
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